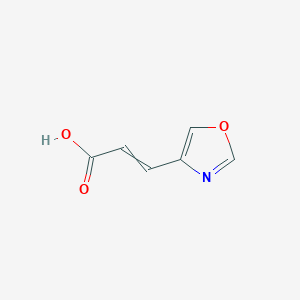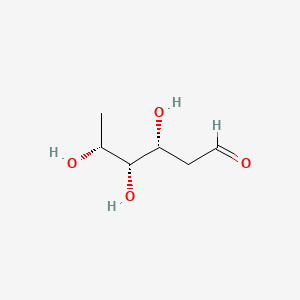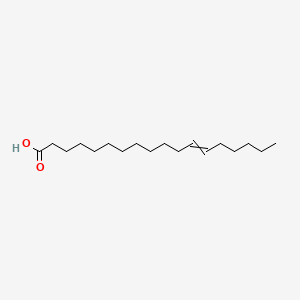
3-(1,3-Oxazol-4-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Oxazol-4-yl)prop-2-enoic acid: is an organic compound with the molecular formula C₆H₅NO₃ and a molecular weight of 139.11 g/mol . This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid typically involves the reaction of oxazole derivatives with acrylic acid or its derivatives under specific conditions. One common method involves the use of a base-catalyzed reaction where the oxazole derivative is reacted with an acrylate ester in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological macromolecules such as proteins and nucleic acids. It is also employed in the development of bioactive molecules with potential therapeutic applications .
Medicine: Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism of action of 3-(1,3-Oxazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes. Additionally, the presence of the acrylic acid moiety allows the compound to participate in conjugation reactions, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Oxazol-2-yl)prop-2-enoic acid: Similar structure but with the oxazole ring at a different position.
3-(1,3-Oxazol-5-yl)prop-2-enoic acid: Another positional isomer with the oxazole ring at the 5-position.
3-(1,2-Oxazol-4-yl)prop-2-enoic acid: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness: 3-(1,3-Oxazol-4-yl)prop-2-enoic acid is unique due to its specific oxazole ring position, which influences its chemical reactivity and biological activity. The presence of the acrylic acid moiety also contributes to its distinct properties compared to other similar compounds .
Eigenschaften
Molekularformel |
C6H5NO3 |
|---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
3-(1,3-oxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H5NO3/c8-6(9)2-1-5-3-10-4-7-5/h1-4H,(H,8,9) |
InChI-Schlüssel |
QNLZFVHPBRIIKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CO1)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 2-{[3-(trifluoromethyl)anilino]methyl}piperidine-1-carboxylate](/img/structure/B12436992.png)

![11-(4-Chlorophenyl)-4-(2,3-dihydro-1h-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0^{2,6}]trideca-1(9),2(6),3,7-tetraen-13-yl 5-{2-oxo-hexahydro-1h-thieno[3,4-d]imidazolidin-4-yl}pentano](/img/structure/B12437014.png)
![5-(pyridin-2-ylmethoxy)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12437021.png)
![5,9,17,17-Tetramethyl-8-(6-methylhepta-4,6-dien-2-yl)-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12437028.png)






![2-{[(1-Phenylethyl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B12437072.png)

